molecular formula C9H13NO3 B13118882 5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid

5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid

Katalognummer: B13118882
Molekulargewicht: 183.20 g/mol
InChI-Schlüssel: MJCLFJRRSNLBFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid is a heterocyclic organic compound that contains a furan ring substituted with a dimethylamino group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 5-hydroxymethylfurfural with dimethylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the temperature maintained around 60-80°C and the reaction time ranging from 2 to 4 hours .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of monoamine oxidase B, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine. This results in increased levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like Parkinson’s disease .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-[(Dimethylamino)methyl]-2-furanmethanol: Similar structure but with an alcohol group instead of a carboxylic acid group.

    5-[(Dimethylamino)methyl]-2-methylfuran: Lacks the carboxylic acid group.

Uniqueness

5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid is unique due to the presence of both the dimethylamino group and the carboxylic acid group on the furan ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C9H13NO3

Molekulargewicht

183.20 g/mol

IUPAC-Name

5-[(dimethylamino)methyl]-2-methylfuran-3-carboxylic acid

InChI

InChI=1S/C9H13NO3/c1-6-8(9(11)12)4-7(13-6)5-10(2)3/h4H,5H2,1-3H3,(H,11,12)

InChI-Schlüssel

MJCLFJRRSNLBFU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(O1)CN(C)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.